
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is a heterocyclic compound that features a cyclobutanone ring fused with an oxadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amidoxime with a suitable nitrile in the presence of an acid catalyst . The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
化学反応の分析
Types of Reactions
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyclobutanone ring.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing groups, while reduction could produce cyclobutanone derivatives with modified ring structures.
科学的研究の応用
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用機序
The mechanism by which 3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer activity. The compound’s structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole: A simpler oxadiazole derivative with similar chemical properties.
3-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclobutan-1-one: A methyl-substituted analog with slightly different reactivity and applications.
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: A more complex derivative with enhanced thermal stability and density.
Uniqueness
3-(1,2,4-Oxadiazol-3-yl)cyclobutan-1-one is unique due to its fused ring structure, which imparts specific chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, particularly where stability and reactivity are crucial.
特性
分子式 |
C6H6N2O2 |
|---|---|
分子量 |
138.12 g/mol |
IUPAC名 |
3-(1,2,4-oxadiazol-3-yl)cyclobutan-1-one |
InChI |
InChI=1S/C6H6N2O2/c9-5-1-4(2-5)6-7-3-10-8-6/h3-4H,1-2H2 |
InChIキー |
AEVAOQDIANPOGP-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1=O)C2=NOC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


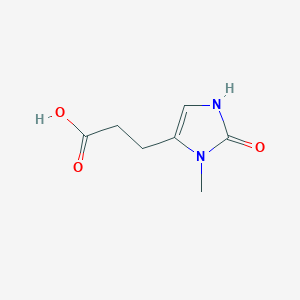

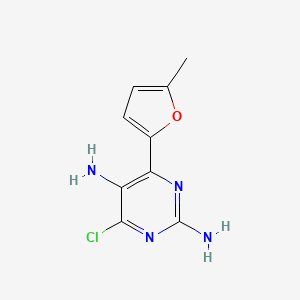
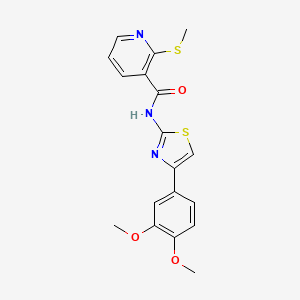


![3',6'-Bis(diethylamino)-2-(2-morpholinoethyl)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B13349294.png)
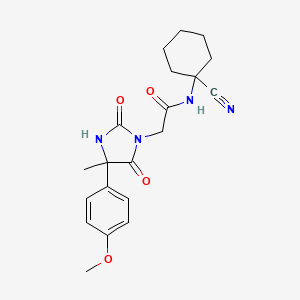
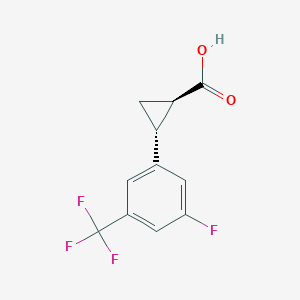
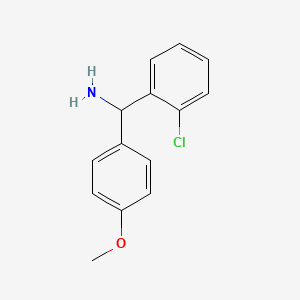
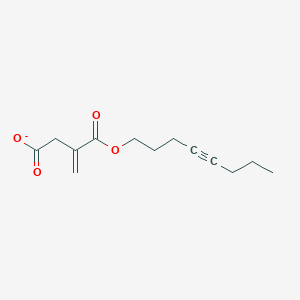
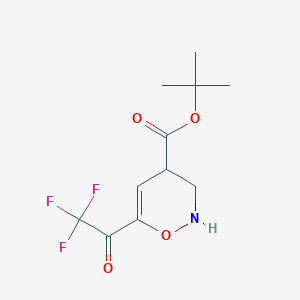
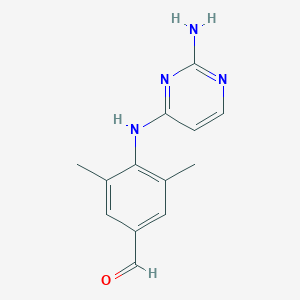
![Benzenesulfonylfluoride, 2-chloro-5-[[2-(2-chloro-4-nitrophenoxy)acetyl]amino]-](/img/structure/B13349335.png)
